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Cat. No.: B1673005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally active antagonist of alpha V (αv) integrins, with high affinity

for αvβ3 and αvβ5.[1] Integrins are transmembrane receptors that mediate cell-extracellular

matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration,

proliferation, and survival.[2][3][4] The αv class of integrins, particularly αvβ3 and αvβ5, are

overexpressed on activated endothelial cells and various tumor cells.[3][5] This overexpression

is strongly associated with tumor growth, invasion, and angiogenesis, the formation of new

blood vessels that supply tumors with nutrients and oxygen.[3][5]

While JNJ-26076713 has been investigated for its therapeutic potential in ocular diseases

characterized by neovascularization, such as age-related macular degeneration and diabetic

retinopathy, its mechanism of action holds significant promise for oncology research.[1][6] By

blocking the interaction of αv integrins with their ligands in the ECM, JNJ-26076713 can disrupt

the signaling pathways that drive tumor progression.

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic

the complex microenvironment of solid tumors compared to traditional 2D cell culture. These

models are invaluable for assessing the efficacy of anti-cancer agents that target the tumor

microenvironment. This document provides detailed protocols for utilizing JNJ-26076713 in 3D

tumor spheroid models to evaluate its anti-invasive and anti-angiogenic properties.
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Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the

described experiments when treating 3D tumor spheroids with JNJ-26076713.

Table 1: Effect of JNJ-26076713 on Tumor Spheroid Growth and Invasion

JNJ-26076713
Concentration
(nM)

Average
Spheroid
Diameter (µm)
at 96h (± SD)

Percent
Inhibition of
Growth (%)

Average
Invasion Area
(µm²) at 96h (±
SD)

Percent
Inhibition of
Invasion (%)

0 (Vehicle

Control)
650 ± 25 0

250,000 ±

15,000
0

1 635 ± 22 2.3
210,000 ±

12,500
16

10 610 ± 20 6.2
155,000 ±

10,000
38

100 580 ± 18 10.8 85,000 ± 8,500 66

1000 565 ± 15 13.1 45,000 ± 5,000 82

Table 2: Effect of JNJ-26076713 on Endothelial Cell Sprouting in a 3D Co-Culture

Angiogenesis Assay
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JNJ-26076713
Concentration
(nM)

Average
Number of
Sprouts per
Spheroid (±
SD)

Percent
Inhibition of
Sprouting (%)

Average
Sprout Length
(µm) (± SD)

Percent
Inhibition of
Sprout Length
(%)

0 (Vehicle

Control)
25 ± 4 0 150 ± 20 0

1 22 ± 3 12 130 ± 18 13.3

10 15 ± 3 40 95 ± 15 36.7

100 8 ± 2 68 50 ± 10 66.7

1000 3 ± 1 88 25 ± 8 83.3

Experimental Protocols
Protocol 1: Generation of Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids suitable for invasion and

angiogenesis assays. Cell lines with high expression of αv integrins, such as U87 MG

(glioblastoma) or MDA-MB-231 (triple-negative breast cancer), are recommended.[7]

Materials:

U87 MG or MDA-MB-231 cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

96-well ultra-low attachment (ULA) round-bottom plates

Hemocytometer or automated cell counter

Procedure:
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Culture cells in T-75 flasks to 70-80% confluency.

Wash cells with PBS and detach using Trypsin-EDTA.

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5

minutes.

Resuspend the cell pellet in complete medium and perform a cell count.

Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

Using a multichannel pipette, seed 200 µL of the cell suspension (5,000 cells) into each well

of a 96-well ULA plate.

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the

wells.

Incubate the plate at 37°C and 5% CO₂ for 48-72 hours. Spheroid formation should be

monitored daily. Uniform spheroids of approximately 400-500 µm in diameter should form.

Protocol 2: 3D Tumor Spheroid Invasion Assay
This assay measures the invasion of cancer cells from the spheroid into a surrounding

extracellular matrix.[8][9][10]

Materials:

Pre-formed tumor spheroids in a 96-well ULA plate

Basement Membrane Extract (BME), such as Matrigel® or Cultrex®

Serum-free cell culture medium

JNJ-26076713 stock solution (in DMSO)

Inverted microscope with imaging capabilities

Procedure:
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Thaw BME on ice overnight at 4°C. All subsequent steps involving BME should be performed

on ice using pre-chilled pipette tips.

Prepare working solutions of JNJ-26076713 in serum-free medium at 2x the final desired

concentrations.

Carefully remove 100 µL of medium from each well of the spheroid plate without disturbing

the spheroids.

Gently add 100 µL of BME to each well.

Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of

the BME.

Transfer the plate to a 37°C incubator for 30-60 minutes to allow the BME to polymerize.

Carefully add 100 µL of the 2x JNJ-26076713 working solutions (or vehicle control) to the top

of the BME gel.

Capture an initial image (Time 0) of each spheroid using an inverted microscope.

Incubate the plate at 37°C and 5% CO₂ and capture images at 24, 48, 72, and 96 hours.

Analyze the images using software such as ImageJ. Measure the total area of the spheroid

and the invaded cells at each time point. The invasion area is calculated by subtracting the

spheroid area at Time 0 from the total area at the subsequent time points.

Protocol 3: 3D Co-Culture Spheroid Angiogenesis Assay
This assay assesses the effect of JNJ-26076713 on the sprouting of endothelial cells towards a

tumor spheroid, mimicking tumor angiogenesis.[11][12][13]

Materials:

Pre-formed tumor spheroids

Human Umbilical Vein Endothelial Cells (HUVECs)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1673005?utm_src=pdf-body
https://www.benchchem.com/product/b1673005?utm_src=pdf-body
https://www.benchchem.com/product/b1673005?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Angiogenesis_Assays_Using_AZD2932.pdf
https://m.youtube.com/watch?v=WqWzXnptvNc
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.594903/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endothelial cell growth medium (EGM-2)

Fibrinogen solution

Thrombin solution

Aprotinin

JNJ-26076713 stock solution (in DMSO)

Inverted fluorescence microscope

Procedure:

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁷ cells/mL.

Prepare the fibrinogen solution containing aprotinin and the pre-formed tumor spheroids.

In a 48-well plate, mix the HUVEC suspension with the fibrinogen/spheroid solution and add

thrombin to initiate polymerization. This creates a fibrin gel embedded with HUVECs and a

central tumor spheroid.

Allow the gel to polymerize at 37°C for 30 minutes.

Prepare EGM-2 medium containing the desired final concentrations of JNJ-26076713 (and a

vehicle control).

Add 500 µL of the treatment-containing medium to each well.

Incubate at 37°C and 5% CO₂ for 24-72 hours.

Visualize and capture images of endothelial cell sprouts originating from the HUVECs and

growing towards the tumor spheroid using an inverted microscope. If using fluorescently

labeled HUVECs, a fluorescence microscope can be used.

Quantify the number and length of the sprouts using image analysis software.

Visualizations
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Caption: Alpha V Integrin Signaling Pathway and Inhibition by JNJ-26076713.
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Caption: Workflow for 3D Tumor Spheroid Invasion and Angiogenesis Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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